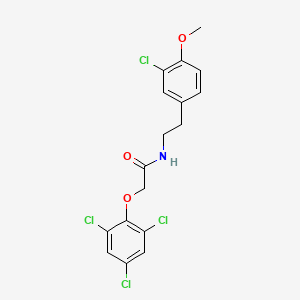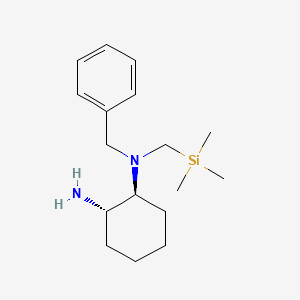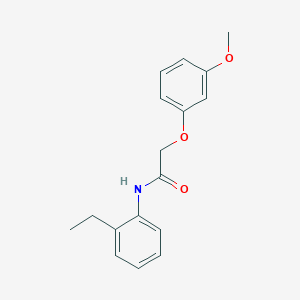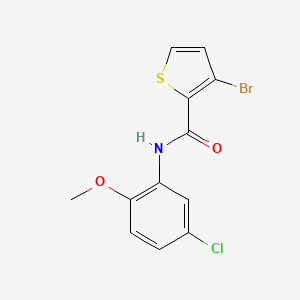
2-Bromo-1,3-diiodo-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-diiodo-5-nitrobenzene is an organic compound with the molecular formula C6H2BrI2NO2 It is a derivative of benzene, characterized by the presence of bromine, iodine, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-diiodo-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of bromobenzene to introduce the nitro group, followed by iodination to add the iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and iodine with a suitable oxidizing agent for iodination .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,3-diiodo-5-nitrobenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (nitro, bromine, and iodine) that influence the reactivity of the benzene ring.
Substitution: The bromine and iodine atoms can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: Sulfuric acid and nitric acid.
Iodination: Iodine and an oxidizing agent.
Reduction: Tin and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Reduction of Nitro Group: Formation of 2-Bromo-1,3-diiodo-5-aminobenzene.
Substitution Reactions: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-1,3-diiodo-5-nitrobenzene has several applications in scientific research:
Biology: Potential use in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,3-diiodo-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dibromo-5-nitrobenzene
- 1,2,3-Triiodo-5-nitrobenzene
- 1-Chloro-2-iodo-5-nitrobenzene
- 1-Bromo-4-nitrobenzene
Uniqueness
2-Bromo-1,3-diiodo-5-nitrobenzene is unique due to the specific arrangement of bromine, iodine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
6311-50-8 |
|---|---|
Fórmula molecular |
C6H2BrI2NO2 |
Peso molecular |
453.80 g/mol |
Nombre IUPAC |
2-bromo-1,3-diiodo-5-nitrobenzene |
InChI |
InChI=1S/C6H2BrI2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H |
Clave InChI |
TUNTVWMBCNWDQA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1I)Br)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)

![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)


![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)

